1-(4-chlorophenyl)-4-(3,4-dimethoxybenzylidene)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one
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Overview
Description
(E)-2-(4-Chlorophenyl)-4-(3,4-dimethoxybenzylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones This compound is characterized by the presence of a chlorophenyl group, a dimethoxybenzylidene moiety, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(4-Chlorophenyl)-4-(3,4-dimethoxybenzylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-chlorophenylhydrazine with 3,4-dimethoxybenzaldehyde in the presence of a base, followed by cyclization with trifluoroacetic anhydride. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acid or base catalyst (e.g., p-toluenesulfonic acid or sodium hydroxide)
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Quinone derivatives
Reduction: Alcohol derivatives
Substitution: Substituted aromatic compounds
Scientific Research Applications
(E)-2-(4-Chlorophenyl)-4-(3,4-dimethoxybenzylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-2-(4-Chlorophenyl)-4-(3,4-dimethoxybenzylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with DNA or RNA.
Comparison with Similar Compounds
- (E)-2-(4-Chlorophenyl)-4-(3,4-dimethoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- (E)-2-(4-Chlorophenyl)-4-(3,4-dimethoxybenzylidene)-5-ethyl-2,4-dihydro-3H-pyrazol-3-one
Comparison:
- Uniqueness: The presence of the trifluoromethyl group in (E)-2-(4-Chlorophenyl)-4-(3,4-dimethoxybenzylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds with different substituents.
- Chemical Properties: The trifluoromethyl group enhances the compound’s ability to participate in specific chemical reactions and interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H14ClF3N2O3 |
---|---|
Molecular Weight |
410.8 g/mol |
IUPAC Name |
(4E)-2-(4-chlorophenyl)-4-[(3,4-dimethoxyphenyl)methylidene]-5-(trifluoromethyl)pyrazol-3-one |
InChI |
InChI=1S/C19H14ClF3N2O3/c1-27-15-8-3-11(10-16(15)28-2)9-14-17(19(21,22)23)24-25(18(14)26)13-6-4-12(20)5-7-13/h3-10H,1-2H3/b14-9+ |
InChI Key |
AMFQIALECOUHGP-NTEUORMPSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(F)(F)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(F)(F)F)OC |
Origin of Product |
United States |
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